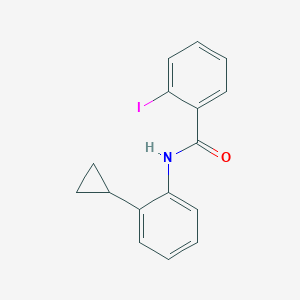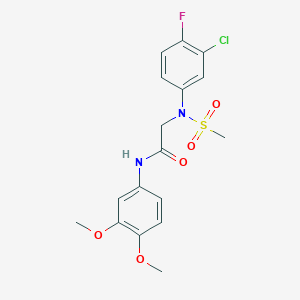amino]benzamide](/img/structure/B3506156.png)
N-(2-bromophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide
Descripción general
Descripción
N-(2-bromophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide, also known as BMS-582949, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival. Overexpression of FGFRs has been linked to various types of cancer, making them attractive targets for cancer therapy.
Mecanismo De Acción
N-(2-bromophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide acts as a competitive inhibitor of the ATP-binding site of FGFRs. By inhibiting the activity of FGFRs, N-(2-bromophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide blocks the downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to have potent anti-cancer effects in a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is necessary for tumor growth and metastasis. In addition, N-(2-bromophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-bromophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide is its specificity for FGFRs, which reduces the risk of off-target effects. However, like many small molecule inhibitors, N-(2-bromophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has poor solubility and bioavailability, which can limit its effectiveness in vivo. In addition, the development of resistance to N-(2-bromophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been reported in some cancer cell lines, highlighting the need for combination therapies.
Direcciones Futuras
Future research on N-(2-bromophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide should focus on improving its pharmacokinetic properties to enhance its efficacy in vivo. In addition, combination therapies with other targeted agents or chemotherapy should be explored to overcome the development of resistance. The potential use of N-(2-bromophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide in the treatment of other diseases, such as pulmonary fibrosis, should also be investigated further. Finally, the identification of biomarkers that predict response to N-(2-bromophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide could help to identify patients who are most likely to benefit from this therapy.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. In addition to its anti-cancer effects, N-(2-bromophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide has also been investigated for its potential use in the treatment of other diseases, such as pulmonary fibrosis and angiogenesis-related disorders.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O4S/c1-24(29(26,27)18-13-11-17(28-2)12-14-18)16-9-7-15(8-10-16)21(25)23-20-6-4-3-5-19(20)22/h3-14H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZNZNZKWNHFCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4-{[(4-methoxyphenyl)sulfonyl](methyl)amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-({N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3506079.png)
![N-(2-methoxy-5-methylphenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3506084.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B3506089.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B3506090.png)
![2-[(2-chlorobenzyl)amino]-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3506094.png)
![2-methoxy-6-methyl-3-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B3506110.png)
![N-(4-fluorophenyl)-4,4-dimethyl-2-{[2-(4-morpholinyl)ethyl]amino}-6-oxo-1-cyclohexene-1-carbothioamide](/img/structure/B3506119.png)
![1-({[1-(4-chloro-2,5-dimethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B3506121.png)
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3506129.png)


![methyl 4-[({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B3506153.png)
![N-(3-acetylphenyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B3506154.png)
![N-(3-methylphenyl)-2-{[2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B3506164.png)